

# physical and chemical characteristics of 1-Carbamoyl-3-(4-methoxyphenyl)urea

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## Compound of Interest

Compound Name: 1-Carbamoyl-3-(4-methoxyphenyl)urea

Cat. No.: B5141596

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## Technical Guide: 1-Carbamoyl-3-(4-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of **1-Carbamoyl-3-(4-methoxyphenyl)urea**, a biuret derivative. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on predicted properties, a proposed synthetic route, and a general framework for its characterization and potential biological evaluation based on the activities of structurally related arylbiurets.

### Physicochemical Characteristics

Definitive experimental data for **1-Carbamoyl-3-(4-methoxyphenyl)urea** is not readily available. The following table summarizes its basic molecular properties and provides a template for the experimental determination of its key physicochemical characteristics.

Property	Value	Method
IUPAC Name	1-Carbamoyl-3-(4-methoxyphenyl)urea	-
Synonyms	N-(4-methoxyphenyl)biuret	-
CAS Number	Not available	-
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>	Calculated
Molecular Weight	209.21 g/mol	Calculated
Melting Point	To be determined	Experimental (e.g., DSC)
Boiling Point	To be determined	Experimental/Predicted
Solubility	To be determined	Experimental (e.g., in water, DMSO, ethanol)
pKa	To be determined	Experimental/Predicted

## Synthesis and Characterization

### Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of **1-Carbamoyl-3-(4-methoxyphenyl)urea** involves the reaction of 4-methoxyphenyl isocyanate with urea. This reaction is a common method for the preparation of N-substituted biurets.

Reaction Scheme:

A generalized workflow for the synthesis and characterization of the target compound.

## Potential Biological Activity and Signaling Pathways

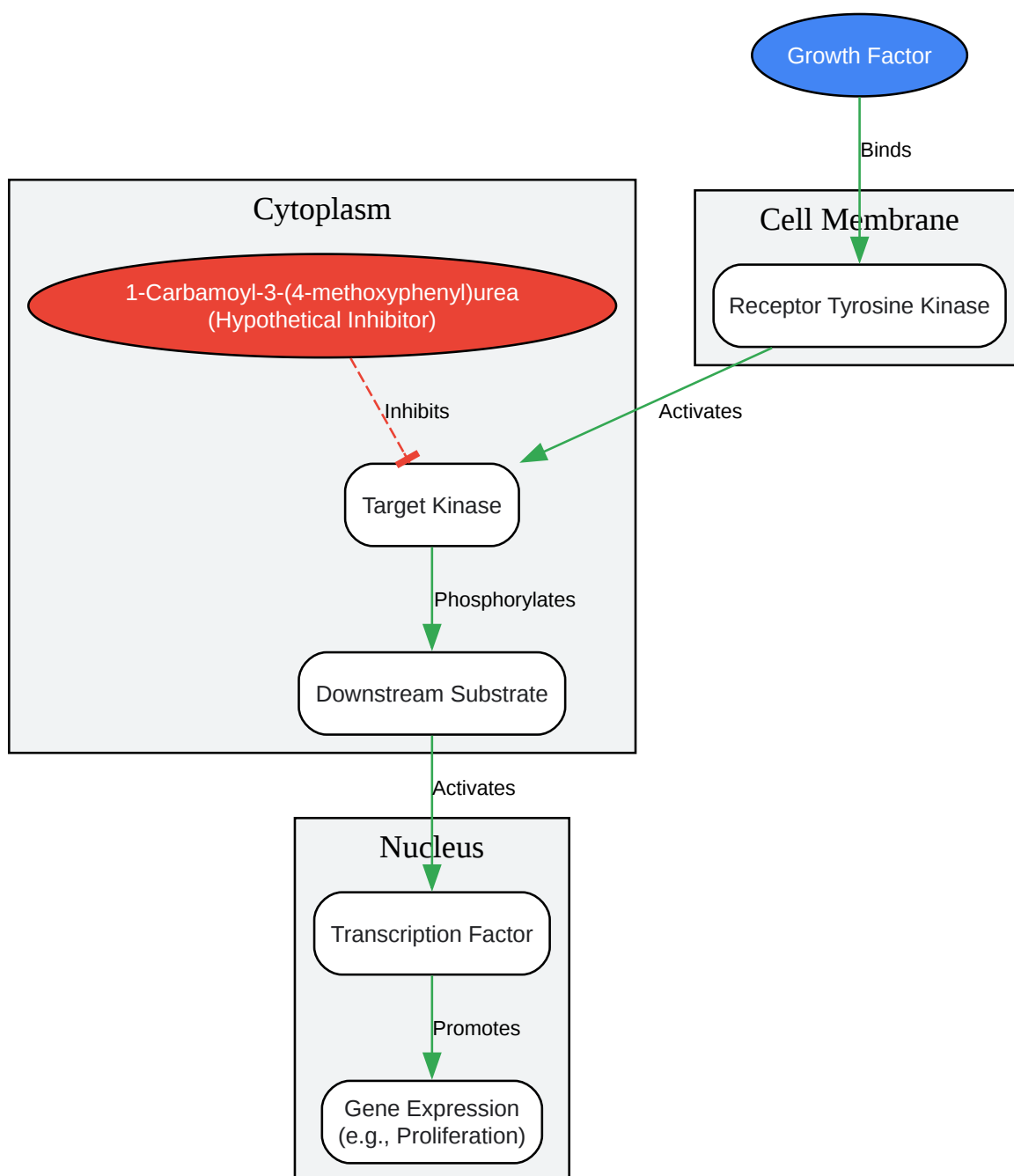
### Arylbiurets as Potential Kinase Inhibitors

While the specific biological activity of **1-Carbamoyl-3-(4-methoxyphenyl)urea** has not been reported, the broader class of aryl-substituted ureas and biurets has garnered significant interest in drug discovery, particularly as kinase inhibitors. [1]Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated

in numerous diseases, including cancer and inflammatory disorders. [2]The urea and biuret moieties can form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to competitive inhibition. [1]

## Hypothetical Kinase Inhibitor Signaling Pathway

The diagram below illustrates a generic signaling pathway that could be modulated by a kinase inhibitor. In this hypothetical scenario, the inhibitor blocks the action of a specific kinase, thereby preventing the phosphorylation of its downstream substrate and interrupting the signaling cascade that could otherwise lead to a pathological cellular response, such as proliferation.



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A generic signaling pathway potentially targeted by a kinase inhibitor.

## Standard Analytical Protocols

For the characterization of a newly synthesized batch of **1-Carbamoyl-3-(4-methoxyphenyl)urea**, the following standard analytical techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy should be used to confirm the chemical structure of the compound. The spectra should be consistent with the proposed structure, showing the characteristic peaks for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the NH protons of the biuret moiety.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be employed to determine the exact mass of the molecule and confirm its elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help to identify the key functional groups present in the molecule, such as the N-H stretching vibrations, C=O stretching vibrations of the carbonyl groups, and the C-O stretching of the methoxy group.
- High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method should be developed to separate the product from any starting materials or byproducts.

## Conclusion

**1-Carbamoyl-3-(4-methoxyphenyl)urea** is a compound for which there is a notable lack of published experimental data. This guide provides a foundational framework for its synthesis, purification, and characterization. Based on its structural similarity to other known bioactive molecules, it represents an interesting candidate for further investigation, particularly in the context of kinase inhibition. The proposed methodologies and workflows herein offer a starting point for researchers to explore the chemical and biological properties of this novel biuret derivative.

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## References

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- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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